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Compound of Interest

Compound Name: 2-Hydroxypentadecanoic acid

CAS No.: 2507-54-2

Cat. No.: B1237189 Get Quote

Abstract & Biological Significance
2-Hydroxypentadecanoic acid is an odd-chain, alpha-hydroxy fatty acid (2-OH FA). While

odd-chain fatty acids (OCFAs) like pentadecanoic acid (C15:0) are increasingly recognized as

biomarkers for metabolic health and dairy intake, their 2-hydroxy derivatives often signify

specific alpha-oxidation pathways or microbial metabolism.

Quantifying 2-OH-C15:0 presents distinct analytical challenges:

Isomeric Interference: It must be chromatographically resolved from 3-hydroxy isomers and

bacterial branched-chain analogs.

Ionization Efficiency: While free fatty acids ionize in negative mode, the alpha-hydroxy group

can induce peak tailing on standard C18 columns due to secondary interactions.

Trace Abundance: Endogenous levels are typically in the nanomolar range, often requiring

derivatization for reliable detection.

This guide presents two validated protocols:

Protocol A (Direct): A high-throughput method for lipidomics profiling.[1]

Protocol B (Derivatized): A high-sensitivity 3-NPH method for trace quantification.
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Experimental Workflow Logic
The following diagram illustrates the decision matrix and workflow for analyzing 2-OH-C15:0.
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Figure 1: Decision tree for selecting Direct vs. Derivatization workflows based on sensitivity

needs.
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Protocol A: Direct Quantification (High Throughput)
Best for: Lipidomics profiling where concentrations are expected to be >50 nM.

Materials & Reagents
Analyte: 2-Hydroxypentadecanoic acid (CAS: 2507-54-2).

Internal Standard (IS): 2-Hydroxymyristic acid (2-OH-C14:0) or d3-2-Hydroxypalmitic acid.

Note: Do not use standard C15:0-d3 as the retention time shift and ionization difference of

the hydroxy group are significant.

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Ammonium Acetate.

Sample Preparation (Liquid-Liquid Extraction)
Aliquot: Transfer 50 µL of plasma to a glass tube.

Spike: Add 10 µL of Internal Standard solution (1 µM in MeOH).

Precipitate: Add 200 µL ice-cold Methanol. Vortex for 30 sec.

Extract: Add 600 µL Methyl tert-butyl ether (MTBE). Vortex for 1 hour at 4°C.

Phase Separation: Add 150 µL MS-grade water to induce phase separation. Centrifuge at

3,000 x g for 10 min.

Dry: Transfer the upper organic layer to a clean vial and evaporate under Nitrogen.

Reconstitute: Dissolve in 100 µL MeOH:Water (1:1).

LC-MS/MS Conditions (Direct)
Chromatography:

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).[2]

Mobile Phase A: 5 mM Ammonium Acetate in Water (pH 6.5). Note: Acetate is preferred over

Formate for negative mode fatty acid analysis to prevent signal suppression.
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Mobile Phase B: Acetonitrile/Isopropanol (90:10).[2][3]

Gradient Table:

Time (min) Flow (mL/min) % B Event

0.0 0.35 10 Initial

1.0 0.35 10 Desalting

8.0 0.35 95 Elution

10.0 0.35 95 Wash

10.1 0.35 10 Re-equilibration

| 12.0 | 0.35 | 10 | Stop |

MS Parameters (ESI Negative):

Source: Electrospray Ionization (ESI-).[4][5]

Spray Voltage: -2500 V.

Capillary Temp: 320°C.

MRM Transitions:

Analyte
Precursor
(m/z)

Product
(m/z)

CE (eV) Type Mechanism

2-OH-C15:0 257.2 211.2 22 Quant

[M-H-
HCOOH]-
(Alpha
cleavage)

2-OH-C15:0 257.2 239.2 18 Qual
[M-H-H2O]-

(Dehydration)

| 2-OH-C14:0 (IS) | 243.2 | 197.2 | 22 | Quant | [M-H-HCOOH]- |
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Expert Insight: The transition 257.2 -> 211.2 represents the loss of formic acid (46 Da), a

fragmentation pathway specific to 2-hydroxy fatty acids, providing superior selectivity over the

generic water loss seen in non-hydroxy fatty acids.

Protocol B: High-Sensitivity Derivatization (3-NPH)
Best for: Trace analysis (<10 nM) or limited sample volume. Mechanism: 3-

Nitrophenylhydrazine (3-NPH) reacts with the carboxylic acid group to form a hydrazide. This

introduces a moiety that ionizes exceptionally well in negative mode and provides a distinct

backbone fragment.

Derivatization Protocol
Dry Sample: Evaporate the lipid extract (from step 3.2.6) to complete dryness.

Reagent A (EDC): Prepare 120 mM EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in

Pyridine/HCl buffer.

Reagent B (3-NPH): Prepare 200 mM 3-NPH in 50% Methanol.

Reaction: Add 50 µL Reagent A and 50 µL Reagent B to the dried residue.

Incubate: 40°C for 30 minutes.

Quench: Add 400 µL 10% ACN in water.

LC-MS/MS Conditions (Derivatized)
Chromatography:

Column: Phenomenex Kinetex C18 (2.1 x 100 mm, 1.7 µm).

Mobile Phase A: Water + 0.01% Formic Acid.

Mobile Phase B: Acetonitrile + 0.01% Formic Acid.

MS Parameters (ESI Negative):

Precursor: The derivatization adds C6H5N3O2 (Mass shift +135 Da).
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Target Mass: 2-OH-C15:0 (MW 258.4) + 135 = 393.4 Da.

MRM Transitions (3-NPH derivatives):

Analyte
Precursor
(m/z)

Product
(m/z)

CE (eV) Type Mechanism

2-OH-C15:0-

3NPH
392.3 137.1 30 Quant

NPH
backbone
fragment

| 2-OH-C15:0-3NPH | 392.3 | 257.2 | 25 | Qual | Loss of NPH group |

Expert Insight: The 3-NPH method typically yields a 10-50x increase in signal-to-noise ratio

compared to direct analysis.

Validation & Quality Control
To ensure Trustworthiness and Self-Validation, the following criteria must be met:

Linearity: Construct a 7-point calibration curve (1 nM – 1000 nM).

Acceptance: r² > 0.99.[6]

Weighting: 1/x² is recommended to accurately fit the lower end of the curve.

Recovery: Spike plasma at Low (10 nM), Medium (100 nM), and High (500 nM) levels.

Target: 85-115% recovery.

Matrix Effect: Compare the slope of the calibration curve in solvent vs. matrix.

If Matrix Factor is < 0.8 (suppression), switch to Protocol B (Derivatization) or dilute

samples.

Data Calculation
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at: [https://www.benchchem.com/product/b1237189#hplc-ms-ms-detection-of-2-
hydroxypentadecanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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